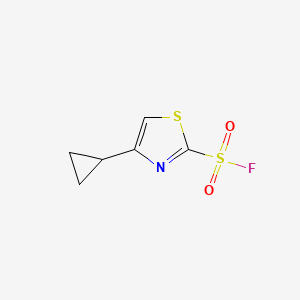

4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

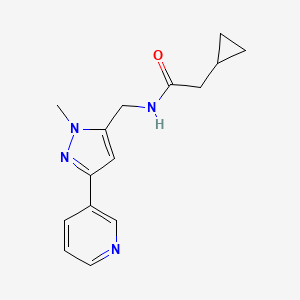

4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S2 and a molecular weight of 207.25 . It is a derivative of thiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms .

Synthesis Analysis

The synthesis of sulfonyl fluorides, such as 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride, can be achieved through various methods. One common method is the fluorosulfonation reaction . This involves the use of arenediazonium salts, 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct as a convenient sulfonyl source in combination with KHF2 .Molecular Structure Analysis

The molecular structure of 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride is based on a thiazole core, which is a five-membered heterocyclic ring containing one sulfur and one nitrogen atom . The cyclopropyl group is attached to the 4-position of the thiazole ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Sulfonyl fluorides, including thiazole sulfonyl fluorides, are important in sulfur(VI) fluoride exchange-based "click chemistry." An electrochemical approach for preparing sulfonyl fluorides demonstrates a broad substrate scope including various alkyl, benzyl, aryl, and heteroaryl thiols or disulfides (Laudadio et al., 2019).

- A novel fluoroalkylation reagent, 1-bromoethene-1-sulfonyl fluoride, has been developed, showcasing potential as a tris-electrophile and sulfur(VI) fluoride exchange (SuFEx) clickable material. It's applied for regioselective synthesis of 5-sulfonylfluoro isoxazoles (Leng & Qin, 2018).

Medical and Diagnostic Applications

- Benzolamide-like derivatives, which are reactions of thiadiazole sulfonamides with sulfonyl halides, demonstrate strong inhibitory effects towards carbonic anhydrase isozymes. These derivatives are proposed for positron emission tomography (PET) applications, using aromatic nucleophilic substitution reactions with fluoride (Supuran et al., 1998).

- The 2-Fluoro-1,3-thiazolyl moiety, a structural motif, is highlighted for its potential in molecular imaging radiotracers. It's efficiently labeled with no-carrier-added fluorine-18 for imaging applications (Siméon et al., 2010).

Molecular and Synthetic Chemistry

- A single-step procedure for preparing sulfur(VI) fluorides from sulfonyl imidazoles demonstrates the synthesis of various sulfonyl, sulfonimidoyl, and sulfamoyl fluorides, showcasing the versatility of these compounds in organic chemistry (Passia et al., 2022).

- A [3 + 2] cycloaddition reaction of N-aminopyridines with 1-bromoethene-1-sulfonyl fluoride leads to various useful pyrazolo[1,5-a]pyridinyl and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides, indicating broad applicability in medicinal chemistry (Wu & Qin, 2023).

Zukünftige Richtungen

Thiazole derivatives, including 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride, have potential for further exploration due to their wide range of biological activities . Future research could focus on modifying thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Eigenschaften

IUPAC Name |

4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S2/c7-12(9,10)6-8-5(3-11-6)4-1-2-4/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIHQNVRAKDZON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2513605.png)

![4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B2513612.png)

![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2513618.png)

![N-(3-fluoro-4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2513622.png)

![N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2513624.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2513625.png)

![2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2513626.png)